2-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride
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Overview
Description
The compound “2-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride” is a derivative of 2H-1,4-Benzoxazin-3(4H)-one . It is a heterocyclic compound and is used as a building block for various natural and synthetic organic compounds .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . A one-pot method has been described for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to that of other 2H-1,4-Benzoxazin-3(4H)-one derivatives. The structure–activity relationship of this new series of mono-, di-, and trialkyl-substituted 1,2,4-benzothiadiazine 1,1-dioxide compounds has been studied . The methyl substituent in the 3-position directs the binding mode of the 1,2,4-benzothiadiazine 1,1-dioxide (BTD) scaffold .Chemical Reactions Analysis
The benzoxazin-4-one ring is formed from intermediate formula 1 and cyclizing agents, such as acetic anhydride . The iminium cation from a mixture of cyanuric chloride and N,N-dimethylformamide is an effective cyclizing agent for the room temperature one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives in high yields through a cyclodehydration reaction .Scientific Research Applications
Allelochemicals in Agriculture
Compounds related to 2-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride have been identified as allelochemicals with significant agronomic utility. Their roles include acting as natural herbicides, insecticides, and fungicides, demonstrating phytotoxic, antimicrobial, and antifeedant properties. This has led to investigations into their synthetic obtention for potential agricultural applications, highlighting their importance in enhancing crop protection and yield (Macias et al., 2006).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of benzoxazinone derivatives have been extensively studied, indicating their potential as bioactive agents against various pathogens. Research has focused on developing new synthetic methodologies to enhance these properties, aiming to introduce these compounds into pharmaceuticals and crop protection products (Patel & Agravat, 2007).
Antiproliferative Activity Against Cancer Cells
Novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, structurally related to this compound, have shown promising antiproliferative activity in vitro against several human cancer cell lines. This indicates potential therapeutic applications in oncology, with some compounds demonstrating moderate to high activity, suggesting their utility in cancer treatment (Hranjec et al., 2012).
Inhibition of Serine Proteases
The inhibition of serine proteases, particularly C1r, a complement enzyme, by derivatives of benzoxazinones has been studied for its relevance to Alzheimer's disease pathology. Compounds exhibiting potent inhibitory activity against C1r could contribute to therapeutic strategies targeting complement activation pathways involved in neurodegenerative diseases (Hays et al., 1998).
Mechanism of Action
Target of Action
Similar compounds have been reported to have a broad range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is suggested that the presence of electron-withdrawing or electron-donating substituents on the o-quinone favors the cycloaddition of the enamine on one of the other oxo groups of the diene .
Biochemical Pathways
Compounds with similar structures have been reported to activate ampa receptors , suggesting that they may influence neurotransmission and synaptic plasticity.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2-amino-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12;/h1-4H,5-7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTDNISUJAPOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22178-01-4 |
Source
|
Record name | 2-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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